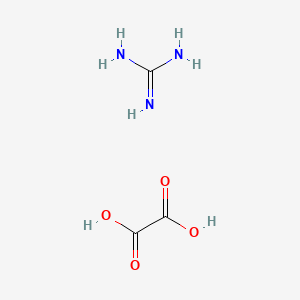
Guanidinoxalat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a highly basic compound with the formula HNC(NH2)2, known for its ability to form strong hydrogen bonds and its presence in various biological systems Oxalate, on the other hand, is a dianion with the formula C2O4^2-, commonly found in plants and known for its role in the formation of kidney stones in humans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoxalat typically involves the reaction of guanidine with oxalic acid. One common method is to dissolve guanidine in water and then add oxalic acid slowly while maintaining the temperature below 50°C to prevent decomposition. The reaction mixture is then stirred for several hours until the formation of this compound is complete. The product can be isolated by filtration and recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidinoxalat undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The guanidine group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield carbon dioxide and water, while reduction with sodium borohydride can produce guanidine and oxalic acid.
Applications De Recherche Scientifique
Guanidinoxalat has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of guanidinoxalat involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The guanidine group can also interact with nucleic acids and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding properties.
Oxalic Acid: Shares the oxalate group but lacks the guanidine functionality.
Arginine: An amino acid with a guanidine group, involved in protein synthesis and metabolism.
Uniqueness
Guanidinoxalat is unique in that it combines the properties of both guanidine and oxalate, resulting in a compound with enhanced reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
42549-75-7 |
|---|---|
Formule moléculaire |
C3H7N3O4 |
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
guanidine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4) |
Clé InChI |
PBPSWRVGRHWHEW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


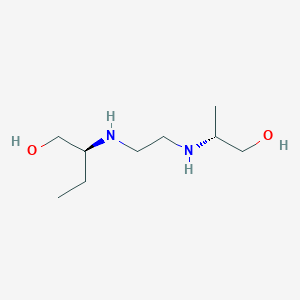
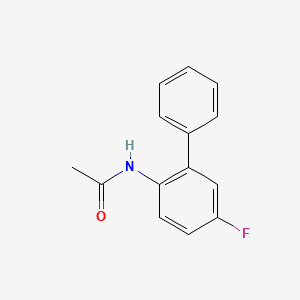
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
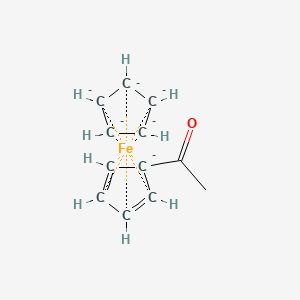
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
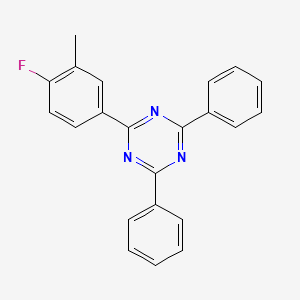
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
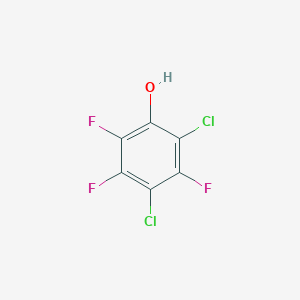
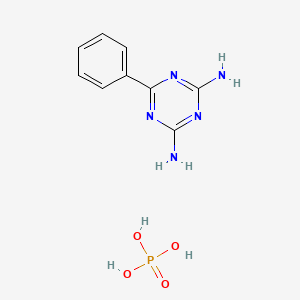
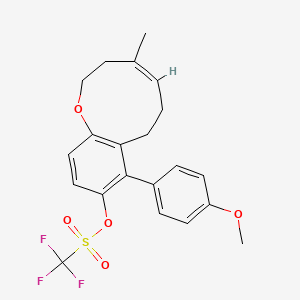
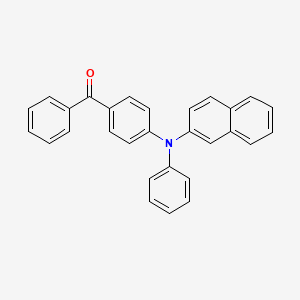

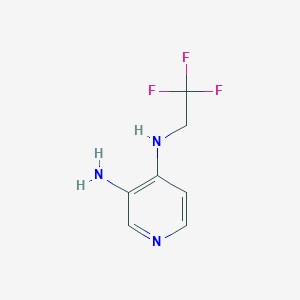
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
